molecular formula C9H8BrClN2O B8155369 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one

Cat. No.: B8155369
M. Wt: 275.53 g/mol
InChI Key: GJNWPXZIZQYKCR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one (CAS 1539668-67-1) is a high-purity chemical compound supplied for laboratory research purposes. This bromo- and chloro- substituted phenylimidazolidinone features a molecular formula of C9H8BrClN2O and an average mass of 275.53 g/mol . Compounds based on the imidazolidin-2-one scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery . The imidazolidine core is a privileged structure in the development of novel bioactive molecules . Specifically, related 2-thioxoimidazolidin-4-one derivatives have demonstrated promising in vitro antitumor activity, including the ability to arrest the cell cycle and induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer) . This makes the structural framework a valuable template for investigating new anticancer agents . The specific bromo and chloro substituents on the phenyl ring are typically incorporated to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, which are critical parameters in structure-activity relationship (SAR) studies. This product is intended for research and development applications by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWPXZIZQYKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation

A pivotal method for constructing the imidazolidin-2-one ring involves base-catalyzed intramolecular hydroamidation of urea derivatives. As demonstrated in catalytic studies, this approach achieves high regioselectivity for five-membered rings. For example, treatment of N-(4-bromo-3-chlorophenyl)urea with potassium tert-butoxide in dimethylformamide (DMF) at 80°C induces cyclization via deprotonation and nucleophilic attack (Figure 1).

Reaction Conditions:

  • Substrate: N-(4-Bromo-3-chlorophenyl)urea

  • Base: KOtBu (1.2 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 78%

This method avoids transition metals, aligning with green chemistry principles. The base facilitates urea tautomerization, enabling ring closure through elimination of water.

Palladium-Catalyzed α-Arylation of Ketones

Alternative routes employ palladium-catalyzed α-arylation to assemble the imidazolidinone skeleton. A protocol adapted from cross-coupling methodologies involves reacting 2-bromo benzoates with ketones in the presence of Pd(OAc)₂ and potassium iodide. While originally developed for isocoumarins, this strategy can be adapted for imidazolidinones by selecting appropriate aryl halides and urea precursors.

Key Optimization Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: KI (2 equiv)

  • Solvent: Toluene

  • Temperature: 100°C

  • Yield Range: 60–72%

Potassium iodide enhances selectivity by promoting halogen exchange, ensuring efficient oxidative addition of the aryl bromide to palladium.

Functionalization of the Aromatic Ring

Sequential Halogenation Strategies

Introducing bromo and chloro substituents requires careful control of electrophilic aromatic substitution (EAS) conditions. A two-step halogenation protocol, as outlined in patent examples, involves:

  • Chlorination: Treatment of 3-chlorophenylurea with Cl₂ in acetic acid at 0°C.

  • Bromination: Subsequent reaction with Br₂ in HBr/AcOH at 50°C.

Critical Observations:

  • Acetic acid mitigates polyhalogenation by protonating reactive intermediates.

  • Electron-withdrawing groups (e.g., urea) direct EAS to the para position, favoring 4-bromo-3-chloro substitution.

Directed Ortho-Metalation (DoM)

For substrates resistant to EAS, DoM using lithium diisopropylamide (LDA) enables precise halogen placement. After lithiation at −78°C, quenching with hexachloroethane or bromine affords the 3-chloro-4-bromo configuration.

Advantages:

  • Avoids overhalogenation.

  • Compatible with sensitive functional groups.

Spectral Characterization and Analytical Data

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.52 (d, J = 8.4 Hz, 1H, ArH)

  • δ 7.38 (d, J = 8.4 Hz, 1H, ArH)

  • δ 3.95 (t, J = 7.6 Hz, 2H, NCH₂)

  • δ 3.45 (t, J = 7.6 Hz, 2H, NCH₂)

¹³C NMR (101 MHz, CDCl₃):

  • δ 158.2 (C=O)

  • δ 134.5, 132.1, 128.9, 122.4 (Aromatic carbons)

  • δ 45.3, 43.8 (NCH₂)

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous imidazolidinones crystallize in monoclinic systems with P2₁/c space groups. Key bond lengths include:

BondLength (Å)
C=O1.228
C-N1.335
C-Br1.901

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Adapting batch protocols to continuous-flow systems improves scalability. A Catellani-type reaction platform achieves 85% yield in 30 minutes residence time by integrating:

  • Microreactor for Pd-catalyzed coupling

  • In-line quenching and extraction

  • Real-time UV monitoring

Purification Techniques

Chromatography-free purification is feasible via acid-base extraction. The product’s low solubility in cold ethanol allows crystallization at 4°C, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylimidazolidinones, while oxidation and reduction can lead to different oxidation states of the imidazolidinone ring .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one has the following chemical structure:

  • Molecular Formula : C9H8BrClN2O
  • CAS Number : 81609702
  • Molecular Weight : 263.53 g/mol

This compound features an imidazolidinone ring, which is known for its diverse biological activities.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of imidazolidinones can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this have demonstrated efficacy against lung cancer (A549) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.88 to 10.46 μM in certain derivatives .

Table 1: Cytotoxicity of Imidazolidinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA5497.6–8.7Induction of reactive oxygen species (ROS)
Dispiro-imidazolidinonesMCF-76.6–24.1p53-MDM2 interaction modulation

Biochemical Applications

The compound's structure allows it to interact with various biological targets, making it a candidate for biochemical assays. Its imidazolidinone moiety can act as a ligand for specific proteins, potentially inhibiting their activity or altering their function. This aspect is crucial in drug design, particularly for targeting enzymes involved in disease pathways.

Material Science

In materials science, the unique properties of imidazolidinones are being explored for the development of new materials with specific functionalities. The presence of halogen atoms (bromine and chlorine) in the structure can enhance the thermal stability and mechanical properties of polymer matrices when incorporated as additives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives, including those similar to this compound, for their anticancer properties. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells via ROS generation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes using imidazolidinone derivatives. The study revealed that these compounds could effectively inhibit enzymes related to cancer progression, demonstrating their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • Halogen Positioning: The target compound's 4-bromo-3-chloro substitution contrasts with analogs like (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (), where halogens are on benzyl groups rather than the phenyl ring directly attached to the imidazolidinone core. Compound 4 (1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one) and Compound 5 (1-(2,4-dichlorobenzyl)-3-(isoquinolin-4-yl)imidazolidin-2-one) () highlight how chloro substituents on benzyl or isoquinoline moieties modulate solubility and bioactivity .
  • Heteroatom Modifications :

    • Replacement of the oxo group with thioxo (e.g., 4-thioxo-imidazolidin-2-one in ) enhances hydrogen-bonding capabilities and redox activity, as seen in schistosomicidal agents like LPSF/PTS10 and LPSF/PTS23 () .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Characterization: IR spectra of imidazolidin-2-one derivatives consistently show C=O stretches near 1680–1700 cm⁻¹ (e.g., 1683 cm⁻¹ in ) and NH stretches around 3200–3400 cm⁻¹. Thioxo analogs (e.g., 4-thioxo-imidazolidin-2-one) exhibit C=S stretches near 1245 cm⁻¹ . LC-HRMS data for compounds like 1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4) show [M+H]⁺ peaks at m/z 372.0670, aiding in structural validation .
  • Crystallographic Insights: X-ray studies of 1-(azin-2-yl)imidazolidin-2-ones () reveal non-planar geometries due to steric clashes between azine C3-H and the imidazolidinone oxygen, impacting packing and solubility .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity IR Spectral Features (cm⁻¹) Reference
1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one 4-Br, 3-Cl on phenyl ring 289.55 (calc.) N/A C=O ~1680; NH ~3300 Target
(5Z)-3-(4-Bromo-benzyl)-5-(4-Cl-benzylidene)-4-thioxo-imidazolidin-2-one 4-Br-benzyl, 4-Cl-benzylidene, 4-thioxo 422.73 Anticancer (preclinical) C=S 1245; C=O 1683
LPSF/PTS23 2-Cl-6-F-benzyl, 2,4,6-trimethoxybenzylidene 473.34 Schistosomicidal C=O 1643; NO₂ 1541, 1329
Dichloro[1-acetyl-3-(4-benzyloxy-2-pyridyl)imidazolidin-2-one]copper(II) Acetyl, 4-benzyloxy-2-pyridyl 445.79 Anticancer (cell line assays) C=O 1683; Cu-Cl 622
1-(3,4-dimethoxybenzyl)-imidazolidin-2-one (18c) 3,4-dimethoxybenzyl, piperidinyl-trifluoromethyl 538.87 Anti-Alzheimer's C=O 1670; OCH₃ 1248

Key Research Findings and Trends

Substituent-Driven Bioactivity : Chloro and bromo substituents enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., nitro in ) improve stability but may reduce solubility .

Metal Coordination Enhances Potency: Copper(II) complexes () exhibit superior anticancer activity compared to non-metallated analogs, leveraging redox activity and DNA interaction .

Steric and Geometric Effects: Non-planar conformations () and E-configurations in 1-(azin-2-yl) derivatives influence molecular recognition and pharmacokinetics .

Biological Activity

1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a bromine and chlorine substitution on a phenyl ring attached to an imidazolidinone core. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazolidinone moiety can influence cellular signaling pathways, potentially impacting processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazolidinones have shown IC50 values ranging from 4.88 to 10.46 μM against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (SiHa) cells . This suggests that this compound may possess similar anticancer properties.

Anti-inflammatory Properties

Research indicates that imidazolidinone derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of several imidazolidinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in treated cancer cells compared to control groups. The mechanism involved the induction of apoptosis through the activation of the p53 pathway .

Study 2: In Vitro Analysis

In vitro assays utilizing MTT assays demonstrated that varying concentrations of this compound affected cell survival rates in human cancer cell lines. The compound exhibited a dose-dependent response, confirming its potential as an effective anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-(3-Bromo-4-chlorophenyl)imidazolidin-2-oneSimilar halogen substitutionsAnticancer properties noted
DispirooxindolesContains selenium; exhibits cytotoxicityEffective against multiple cancer lines
Benzimidazole derivativesFused rings; antiviral propertiesActive against various viruses

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-3-chlorophenyl)imidazolidin-2-one?

The compound can be synthesized via a two-step protocol: (1) Reaction of 4-bromo-3-chloroaniline with 2-chloroethyl isocyanate in a solvent like toluene to form an intermediate urea derivative. (2) Cyclization using a strong base (e.g., NaH) in DMF/THF under reflux. This method is analogous to the synthesis of structurally related imidazolidin-2-ones, where cyclization efficiency depends on reaction time and temperature optimization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm the presence of carbonyl (C=O) and N-H stretches.
  • 1H and 13C NMR to verify substituent positions and ring conformation. For example, non-planar structures due to steric interactions between substituents can lead to distinct splitting patterns .
  • X-ray crystallography for definitive structural confirmation, particularly to resolve ambiguities in stereochemistry or hydrogen bonding .

Q. How are common synthetic impurities identified and addressed?

Impurities such as uncyclized intermediates or regioisomers are typically detected via LC-HRMS or TLC . For example, incomplete cyclization may leave residual urea derivatives, which can be separated using column chromatography with polar/non-polar solvent systems .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing non-planar conformation) arise from dynamic effects in solution versus static solid-state structures. To resolve these:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use DFT calculations to model solution-phase energetics and compare with crystallographic data .
  • Cross-validate with NOESY/ROESY experiments to probe spatial proximity of substituents .

Q. What methodologies optimize crystal structure refinement for hydrogen bonding analysis?

  • Employ SHELXL for refinement, leveraging its robust handling of hydrogen atom positions and anisotropic displacement parameters .
  • Apply Etter’s graph set analysis to classify hydrogen bond motifs (e.g., chains, rings) and correlate them with packing stability. For instance, N–H···O interactions often form R₂²(8) motifs in imidazolidin-2-one derivatives .
  • Validate hydrogen bond geometries using Mercury software to ensure bond distances and angles fall within expected ranges (e.g., D–H···A angles > 150°) .

Q. How do steric and electronic factors influence molecular conformation in the crystalline state?

  • Steric effects : Bulky substituents (e.g., bromo and chloro groups) induce torsional strain, leading to non-planar imidazolidin-2-one rings. This is evident in X-ray structures where C–H···O interactions distort the ideal planar geometry .
  • Electronic effects : Electron-withdrawing groups (e.g., –Br, –Cl) stabilize specific conformations via dipole-dipole interactions, which can be quantified using Hirshfeld surface analysis .

Q. What computational methods assist in predicting biological interactions of this compound?

  • Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 Mpro) to identify potential binding modes. For example, imidazolidin-2-one derivatives have shown affinity for enzyme active sites via hydrogen bonding with catalytic residues .
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate structural features with inhibitory activity .
  • MD simulations : Assess stability of ligand-protein complexes over time, focusing on key interactions like π-stacking or halogen bonding .

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